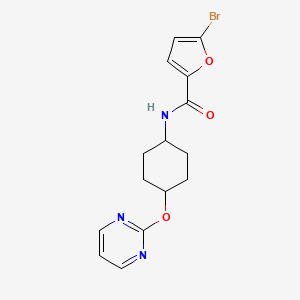

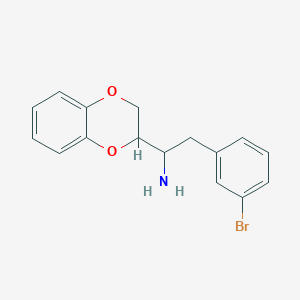

![molecular formula C9H10N4O2 B2527609 methyl (2E)-2-cyano-3-[(3-methyl-1H-pyrazol-5-yl)amino]prop-2-enoate CAS No. 1025019-81-1](/img/structure/B2527609.png)

methyl (2E)-2-cyano-3-[(3-methyl-1H-pyrazol-5-yl)amino]prop-2-enoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2E)-2-cyano-3-[(3-methyl-1H-pyrazol-5-yl)amino]prop-2-enoate is a multifunctional compound that serves as a versatile synthon for the preparation of various heterocyclic systems. It is closely related to compounds that have been synthesized and studied for their potential in creating polyfunctional heterocyclic systems, which are of significant interest in medicinal chemistry due to their biological activities .

Synthesis Analysis

The synthesis of related compounds typically involves the transformation of acylamino precursor molecules through various chemical reactions. For instance, methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate and its benzoyl analog were prepared from corresponding methyl (Z)-2-(acylamino)-3-(dimethylamino)propenoates, which then served as synthons for the creation of pyrroles, pyrimidines, pyridazines, pyrazoles, and isoxazoles . Additionally, a green and convenient one-pot, multi-component synthesis in water has been described for the preparation of methyl 6-amino-5-cyano-4-aryl-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylates, highlighting the trend towards more environmentally friendly synthetic methods .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic methods, including IR, Raman, (1)H NMR, and (13)C NMR, as well as X-ray diffraction. Theoretical studies, such as Ab Initio Hartree Fock and Density Functional Theory calculations, have been employed to predict geometric parameters and vibrational frequencies, which are then compared with experimental data to confirm the structure of synthesized compounds .

Chemical Reactions Analysis

The chemical reactivity of these compounds is demonstrated by their ability to undergo further transformations into a wide range of heterocyclic derivatives. For example, methyl (E)-2-[(benzyloxycarbonyl)amino]-3-cyanopropenoate has been transformed into derivatives of pyridazine, pyrrole, imidazole-2,4-dione, and pyrazole . These transformations often involve reactions with hydrazine and monosubstituted aromatic and heteroaromatic hydrazines under various conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their functional groups and molecular structure. The presence of cyano and amino groups contributes to their reactivity and the ability to form multiple hydrogen bonds, which can affect their solubility and stability. The use of green chemistry principles, such as catalyst-free reactions in water, also reflects the importance of developing sustainable and environmentally benign synthetic methods .

Scientific Research Applications

Chemical Synthesis and Heterocycles Formation

Methyl (2E)-2-cyano-3-[(3-methyl-1H-pyrazol-5-yl)amino]prop-2-enoate and its derivatives serve as foundational building blocks in the synthesis of heterocyclic compounds. These compounds are pivotal in the formation of a wide array of heterocycles, including pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans. Their unique reactivity facilitates mild reaction conditions for the generation of versatile cynomethylene dyes from diverse precursors, such as amines, α-aminocarboxylic acids, and azacrown ethers, promising more innovative transformations in future research (Gomaa & Ali, 2020).

Pharmacological Scaffolds

Particularly, methyl substituted pyrazoles, a category including compounds like methyl (2E)-2-cyano-3-[(3-methyl-1H-pyrazol-5-yl)amino]prop-2-enoate, are recognized for their potent medicinal properties. They exhibit a broad spectrum of biological activities, serving as significant scaffolds in medicinal chemistry for the development of new pharmacological agents. These scaffolds are crucial for generating new leads with high efficacy and minimal microbial resistance, underlining the importance of pyrazoles in the discovery of novel therapeutic agents (Sharma et al., 2021).

Antimicrobial Agents

The search for new substances with antimicrobial properties is a critical area of research due to the rising challenge of antimicrobial resistance and the need for novel treatment options. Compounds like methyl (2E)-2-cyano-3-[(3-methyl-1H-pyrazol-5-yl)amino]prop-2-enoate contribute to the development of new antimicrobial agents. Their chemical structure allows for the exploration of novel mechanisms of action against various microbial pathogens, offering potential pathways for the development of innovative antimicrobial strategies (Marchese et al., 2017).

properties

IUPAC Name |

methyl (E)-2-cyano-3-[(5-methyl-1H-pyrazol-3-yl)amino]prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O2/c1-6-3-8(13-12-6)11-5-7(4-10)9(14)15-2/h3,5H,1-2H3,(H2,11,12,13)/b7-5+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNHRBUSPEBFSRN-FNORWQNLSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)NC=C(C#N)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NN1)N/C=C(\C#N)/C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl (E)-2-cyano-3-[(5-methyl-1H-pyrazol-3-yl)amino]prop-2-enoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

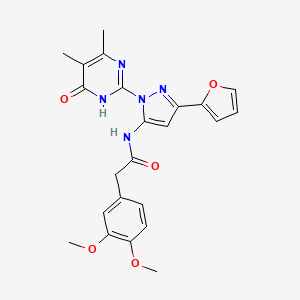

![N-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N'-(thiophen-2-ylmethyl)oxamide](/img/structure/B2527526.png)

![2-(2H-1,3-benzodioxol-5-yl)-5-[(3,5-difluorophenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2527535.png)

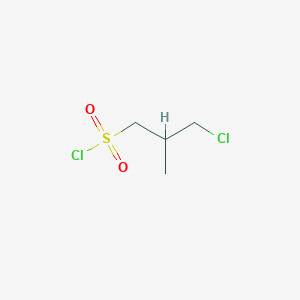

![ethyl 2-[2,4-dichloro-N-(4-chlorophenyl)sulfonyl-5-(2-methoxyethoxy)anilino]acetate](/img/structure/B2527538.png)

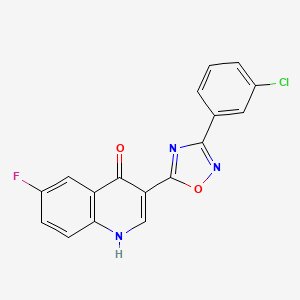

![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2527540.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B2527541.png)

![3-{3-[Ethyl(3-methylphenyl)amino]propyl}-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2527543.png)

![(E)-4-(Dimethylamino)-N-[(3-methyl-4-oxophthalazin-1-yl)methyl]but-2-enamide](/img/structure/B2527549.png)